N-methyl-3-(trifluoromethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(trifluoromethyl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a trifluoromethyl group and an amine group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethyl)cyclohexan-1-amine typically involves the introduction of the trifluoromethyl group onto a cyclohexane ring followed by the introduction of the amine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group. Subsequent amination can be achieved using reagents like methylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups present on the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups onto the cyclohexane ring.
Scientific Research Applications
N-methyl-3-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It may be investigated for potential therapeutic applications due to its structural features.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-methyl-3-(trifluoromethyl)cyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without the trifluoromethyl group.
N-methylcyclohexylamine: Lacks the trifluoromethyl group but has a similar amine structure.
3-(trifluoromethyl)cyclohexan-1-amine: Similar structure but without the N-methyl group.
Uniqueness
N-methyl-3-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both the trifluoromethyl and N-methyl groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h6-7,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGLZEFLNIDAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.